Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate
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Overview
Description
Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate is a complex organic compound with a unique structure that combines cyclohexanamine and a phosphorylated sugar derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate typically involves multiple steps:
Formation of Cyclohexanamine: Cyclohexanamine can be synthesized by the hydrogenation of aniline using cobalt or nickel-based catalysts.
Phosphorylation of Sugar Derivative: The sugar derivative, [6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl], is phosphorylated using phosphoric acid or other phosphorylating agents under controlled conditions.
Coupling Reaction: The final step involves coupling cyclohexanamine with the phosphorylated sugar derivative under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to metabolism, signal transduction, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with similar amine functionality but lacking the phosphorylated sugar moiety.
N-Cyclohexylcyclohexanamine: Another related compound with a different structural arrangement.
Uniqueness
Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate is unique due to its combination of cyclohexanamine and a phosphorylated sugar derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H28NO10P |
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Molecular Weight |
389.34 g/mol |
IUPAC Name |
cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C7H15O10P.C6H13N/c8-1-2(9)6-4(11)3(10)5(12)7(16-6)17-18(13,14)15;7-6-4-2-1-3-5-6/h2-12H,1H2,(H2,13,14,15);6H,1-5,7H2 |
InChI Key |
VPZKBMXIQJKYSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C(C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O)O |
Origin of Product |
United States |
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